molecular formula C14H19N5O B11303012 N-hexyl-4-(1H-tetrazol-1-yl)benzamide

N-hexyl-4-(1H-tetrazol-1-yl)benzamide

Cat. No.: B11303012
M. Wt: 273.33 g/mol
InChI Key: FGVPYVNHMNPPSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-hexyl-4-(1H-tetrazol-1-yl)benzamide is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, material science, and industrial applications. The structure of this compound consists of a benzamide core substituted with a hexyl chain and a tetrazole ring, which imparts unique properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hexyl-4-(1H-tetrazol-1-yl)benzamide typically involves the formation of the tetrazole ring followed by the attachment of the hexyl chain and benzamide group. One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc salts . The reaction proceeds under mild conditions and can be carried out in various solvents, including water and organic solvents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-hexyl-4-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the tetrazole ring or the benzamide group.

    Substitution: The hexyl chain or the benzamide group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrazole ring can lead to the formation of tetrazole N-oxides, while substitution reactions can yield a variety of functionalized derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-hexyl-4-(1H-tetrazol-1-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H19N5O

Molecular Weight

273.33 g/mol

IUPAC Name

N-hexyl-4-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C14H19N5O/c1-2-3-4-5-10-15-14(20)12-6-8-13(9-7-12)19-11-16-17-18-19/h6-9,11H,2-5,10H2,1H3,(H,15,20)

InChI Key

FGVPYVNHMNPPSZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)C1=CC=C(C=C1)N2C=NN=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.